N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the cyanothiolan group via nucleophilic substitution.
- Coupling of the 2,4-dimethylphenyl group using palladium-catalyzed cross-coupling reactions.
- Final carboxamide formation through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Receptor modulation: Acting as an agonist or antagonist.
DNA/RNA interaction: Intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Cyanothiolan derivatives: Compounds with the cyanothiolan group but different core structures.
Carboxamide derivatives: Compounds with carboxamide functionality but different aromatic or heterocyclic cores.
Uniqueness
N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-11-4-5-14(12(2)8-11)17-20-13(3)15(24-17)16(22)21-18(9-19)6-7-23-10-18/h4-5,8H,6-7,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCOIJJLFPJZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)NC3(CCSC3)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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